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Estetrol-d4 (Major)

Cat. No.: B1151936
M. Wt: 308.41
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopically Labeled Steroids in Modern Biomedical Research

Steroid hormones are fundamental to a vast array of physiological processes, including growth, development, metabolism, and reproduction. sigmaaldrich.com Consequently, the precise and accurate quantification of these molecules is paramount for both clinical diagnostics and biomedical research. sigmaaldrich.comisotope.com Stable isotopically labeled steroids have emerged as indispensable tools in this field, providing a gold standard for analytical accuracy. sigmaaldrich.com These compounds are chemically modified to incorporate stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into their molecular structure.

The primary application of these labeled steroids is as internal standards in analytical techniques, most notably in isotope dilution mass spectrometry (IDMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). isotope.comsigmaaldrich.comsigmaaldrich.com An internal standard is a compound added to a sample in a known quantity to enable the quantification of a target analyte. musechem.com Because stable isotope-labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. sigmaaldrich.com This allows them to effectively compensate for variations and potential losses that can occur during sample extraction, preparation, and instrumental analysis. musechem.comclearsynth.com The use of these standards minimizes the impact of matrix effects—interference from other components in a complex biological sample—and corrects for fluctuations in the mass spectrometer's signal, thereby significantly enhancing the precision, accuracy, and reliability of quantitative measurements. sigmaaldrich.comsigmaaldrich.commusechem.comclearsynth.com

Beyond quantification, stable isotope-labeled compounds are also invaluable for tracing metabolic pathways in vivo without the safety concerns associated with radioactive isotopes. silantes.comspectroscopyonline.com By tracking the transformation of a labeled steroid, researchers can gain profound insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for drug discovery and understanding physiological processes. acs.orgclearsynth.com

Overview of Estetrol (B1671307) as a Unique Endogenous Fetal Estrogen and its Research Utility

Estetrol, commonly abbreviated as E4, is a natural estrogenic steroid that was first identified in 1965 by a research group at the Karolinska Institute. tandfonline.comnih.gov It is distinguished from other estrogens like estradiol (B170435) (E2) and estriol (B74026) (E3) by its unique origin and structure, possessing four hydroxyl groups. tandfonline.comnih.gov E4 is produced exclusively by the liver of the human fetus during pregnancy and is not synthesized at other times or by other tissues. tandfonline.comfrontiersin.orgendocrine-abstracts.org It enters the maternal circulation via the placenta, and its concentration in both fetal and maternal plasma rises steadily throughout gestation, peaking at term. tandfonline.comnih.gov After delivery, its levels become rapidly undetectable. frontiersin.org

The physiological function of Estetrol during fetal development remains largely unknown. nih.govwikipedia.org However, its unique pharmacological profile has generated significant research interest for potential clinical applications. nih.govresearchgate.netnih.gov E4 is characterized as a natural selective estrogen receptor modulator (SERM). frontiersin.orgtargetmol.com This means it exhibits tissue-specific effects, acting as an estrogen agonist in some tissues while having neutral or even antagonistic effects in others. wikipedia.orgescholarship.org For instance, studies in animal models have shown that E4 has estrogenic effects on bone, the brain, and the vagina, but it demonstrates anti-estrogenic properties on the breast. frontiersin.orgendocrine-abstracts.orgwikipedia.org

This selective activity, combined with a low impact on liver function and hemostasis parameters compared to other estrogens, makes E4 a subject of extensive academic and clinical investigation for uses in contraception and menopausal hormone therapy. nih.govescholarship.orgkup.at

Rationale for Deuteration of Estetrol (Estetrol-d4) for Academic Investigations

To accurately investigate the pharmacokinetics, metabolism, and physiological roles of Estetrol, researchers require highly precise and reliable methods to measure its concentration in complex biological matrices like blood plasma and urine. sigmaaldrich.comresearchgate.net This is the primary rationale for the synthesis of Estetrol-d4, a deuterated form of Estetrol where four hydrogen atoms have been replaced with deuterium isotopes. scbt.com

The fundamental purpose of creating Estetrol-d4 is to serve as an ideal stable isotope-labeled internal standard for quantitative analysis using isotope dilution mass spectrometry. sigmaaldrich.commusechem.comarkat-usa.org In this analytical method, a precise and known amount of Estetrol-d4 is added to a biological sample containing an unknown quantity of natural Estetrol. clearsynth.com During sample processing and analysis, any loss of the analyte (natural Estetrol) will be mirrored by a proportional loss of the internal standard (Estetrol-d4). sigmaaldrich.com

Within the mass spectrometer, Estetrol-d4 is easily distinguished from natural Estetrol due to its higher molecular weight (308.41 for d4 versus 304.386 for the unlabeled compound). wikipedia.orgscbt.com By measuring the ratio of the signal from the natural Estetrol to the signal from the known amount of Estetrol-d4, scientists can calculate the original concentration of Estetrol in the sample with very high accuracy and sensitivity. sigmaaldrich.comclearsynth.com This technique is crucial for academic investigations into the biochemistry of Estetrol, allowing for precise pharmacokinetic modeling and the elucidation of its metabolic pathways. acs.orgclearsynth.com

Data Tables

Table 1: Chemical Properties of Estetrol-d4

Property Value Source
Chemical Name Estetrol-d4 scbt.com
Application Labeled metabolite of Estradiol scbt.com
Molecular Formula C₁₈H₂₀D₄O₄ scbt.com
Molecular Weight 308.41 scbt.com
Intended Use Research Use Only scbt.com

Table 2: Comparative Overview of Estetrol and Estradiol

Feature Estetrol (E4) Estradiol (E2) Sources
Origin Exclusively human fetal liver during pregnancy Primarily ovaries in premenopausal women tandfonline.comnih.gov
Structure Four hydroxyl groups Two hydroxyl groups tandfonline.comresearchgate.net
Metabolism Not significantly metabolized by CYP450 enzymes Metabolized by CYP450 enzymes wikipedia.org
Plasma Protein Binding No binding to SHBG, ~50% free fraction Binds strongly to SHBG wikipedia.org
Receptor Activity Selective Estrogen Receptor Modulator (SERM) Agonist for both nuclear and membrane ERα wikipedia.orgalzdiscovery.org
Breast Tissue Effect Anti-estrogenic/antagonistic effects reported Stimulates mammary gland development nih.govfrontiersin.orgendocrine-abstracts.org

Properties

Molecular Formula

C₁₈H₂₀D₄O₄

Molecular Weight

308.41

Synonyms

(15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol-d4;  _x000B_Estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol-d4;  15α-Hydroxyestriol-d4;  3,15α,16α,17β-Tetrahydroxyestra-1,3,5(10)-triene-d4; 

Origin of Product

United States

Advanced Analytical Applications of Estetrol D4

Development of Highly Sensitive and Selective Bioanalytical Assays

The development of robust bioanalytical assays is fundamental to understanding the pharmacokinetics of estrogens like E4. Estetrol-d4 is instrumental in the creation of these assays, particularly those requiring high sensitivity and selectivity to measure low concentrations of the analyte in complex biological matrices such as human plasma.

Ultrahigh-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a predominant technique for the quantification of E4 in biological samples, with Estetrol-d4 serving as the preferred internal standard. nih.gov Several validated LC-MS/MS methods have been developed for the determination of E4 in human plasma. nih.gov These methods demonstrate exceptional sensitivity, with lower limits of quantification (LLOQ) typically around 25.0 pg/mL. nih.gov

The general workflow involves protein precipitation to extract the analyte and the internal standard from the plasma matrix, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in negative ion mode. The use of Estetrol-d4 ensures that any variability during sample preparation and analysis is accounted for, leading to reliable quantification. texilajournal.com

While LC-MS/MS is more commonly cited, Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for the analysis of steroid hormones, including estetrol (B1671307). Due to the low volatility of estrogens, a crucial derivatization step is required to make them suitable for GC analysis. researchgate.netnih.gov This process typically involves silylation, where active hydrogen atoms on the hydroxyl groups of the steroid are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. mdpi.comresearchgate.net

This conversion into more volatile and thermally stable derivatives allows for efficient separation on a GC column. researchgate.net In such a methodology, Estetrol-d4 would be subjected to the same derivatization process as the unlabeled E4. Its role as an internal standard remains critical, correcting for any inconsistencies during both the derivatization reaction and the subsequent chromatographic analysis. researchgate.net The mass difference between the derivatized E4 and Estetrol-d4 allows for their distinct detection and accurate quantification by the mass spectrometer. researchgate.net

Role of Estetrol-d4 as an Internal Standard in Quantitative Bioanalysis

The primary application of Estetrol-d4 is as an internal standard (IS) in quantitative bioanalysis. nih.gov An ideal internal standard co-elutes with the analyte and exhibits similar chemical behavior during sample processing and analysis but is distinguishable by the detector. texilajournal.com As a stable isotope-labeled version of E4, Estetrol-d4 fulfills these criteria perfectly for mass spectrometry-based methods. mdpi.com

Biological matrices like plasma are complex mixtures that can interfere with the ionization of an analyte in a mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly compromise the accuracy and reproducibility of an assay.

By adding a known quantity of Estetrol-d4 to the sample at the beginning of the workflow, it experiences the same matrix effects and procedural losses as the endogenous E4. texilajournal.com Because the quantification is based on the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement affects both compounds similarly, and the ratio remains constant. texilajournal.com This effectively cancels out the impact of the matrix effect, leading to a significant improvement in assay precision and accuracy. nih.gov

In quantitative bioanalysis, a calibration curve is generated by analyzing a series of standards with known concentrations of the analyte (E4) and a constant concentration of the internal standard (Estetrol-d4). nih.gov The curve is constructed by plotting the peak area ratio of E4 to Estetrol-d4 against the concentration of E4. This ratiometric approach ensures the linearity and reliability of the quantification.

Validated methods using Estetrol-d4 as an internal standard demonstrate excellent performance characteristics that meet stringent regulatory criteria. nih.gov For instance, calibration curves for E4 in human plasma are consistently linear over a wide concentration range, such as 25.0 to 25,000 pg/mL. nih.gov The validation data from these methods showcase high levels of accuracy and precision, as detailed in the tables below.

Table 1: Validation Parameters for UHPLC-MS/MS Method A

Parameter Finding
Internal Standard Estetrol-d4
Calibration Curve Range 25.0 - 25000 pg/mL
Within- and Between-Run Accuracy (% bias) -4.8% to -1.9%
Within- and Between-Run Precision (CV%) 2.3% to 3.2%
Analyte Recovery 62% to 68%

Data sourced from FDA documentation. nih.gov

Table 2: Validation Parameters for UHPLC-MS/MS Method B

Parameter Finding
Internal Standard Estetrol-d4
Calibration Curve Range 25.9 - 25948 pg/mL
Intra-run Accuracy (% bias) -3.76% to 1.84%
Inter-run Accuracy (% bias) 1.04% to 3.86%
Intra-run Precision (CV%) 1.81% to 3.20%
Inter-run Precision (CV%) 4.69% to 6.81%

Data sourced from FDA documentation. nih.gov

Mechanistic and Metabolic Investigations of Estetrol Using Deuterated Analogs

In Vitro Metabolic Profiling and Pathway Elucidation

In vitro studies are fundamental to understanding the metabolic stability and biotransformation pathways of a drug candidate. For estrogens, these studies typically involve incubations with hepatic microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Hepatic Microsomal and Hepatocyte Metabolism Studies

Studies utilizing human liver microsomes and hepatocytes have been instrumental in characterizing the metabolism of estetrol (B1671307) (E4). These investigations have consistently shown that estetrol possesses a unique metabolic profile compared to other estrogens. The rate of metabolism for E4 in both rat and human hepatocytes has been observed to be slow. In vitro studies have demonstrated that E4 is extensively metabolized or inactivated by human hepatocytes.

Identification of Phase I and Phase II Biotransformation Products

The biotransformation of drugs is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. A key finding from in vitro metabolic studies is that oxidative Phase I metabolism, which is a major clearance pathway for other estrogens like estradiol (B170435), plays a minimal role in the biotransformation of estetrol.

Instead, estetrol predominantly undergoes extensive Phase II metabolism. The primary biotransformation products are glucuronide and sulfate (B86663) conjugates. Specifically, two major metabolites have been identified:

Estetrol-16-glucuronide (E4-16-Gluc)

Estetrol-3-glucuronide (E4-3-Gluc)

These conjugates are pharmacologically inactive. The formation of these metabolites occurs through direct glucuronidation of the estetrol molecule. Direct sulfation at an unconfirmed site has also been noted.

The primary enzymes responsible for the conjugation of estetrol have been identified as UDP-glucuronosyltransferase 2B7 (UGT2B7) and sulfotransferase 1E1 (SULT1E1). UGT2B7 is the key enzyme catalyzing the direct glucuronidation of E4, while SULT1E1 is the dominant sulfotransferase involved in its sulfate conjugation in vitro.

While specific studies on the biotransformation of Estetrol-d4 are not detailed in the available literature, it is anticipated that it would follow the same metabolic pathways. The deuterated metabolites would be the corresponding d4-glucuronide and d4-sulfate conjugates. The stability of the deuterium (B1214612) labels would depend on their position on the estetrol molecule and whether they are involved in any metabolic reactions.

In Vivo Metabolic Fate Studies in Preclinical Models

In vivo studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

While specific ADME studies using Estetrol-d4 in preclinical models are not publicly documented, the general ADME profile of estetrol has been characterized. Following oral administration, estetrol is well-absorbed. It has a moderate affinity for both human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Tracing of Estetrol-d4 and its Deuterated Metabolites in Biological Systems

The primary application of isotopically labeled compounds like Estetrol-d4 in metabolic studies is for tracing and quantification. When used as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Estetrol-d4 allows for the precise and accurate measurement of non-deuterated estetrol concentrations in biological matrices like plasma, urine, and feces.

A document from the U.S. Food and Drug Administration (FDA) provides details on the use of Estetrol-d4 for bioanalytical method validation. The calibration curve for the quantification of estetrol using Estetrol-d4 as an internal standard ranged from 25.9 to 25948 pg/mL. The accuracy and precision of this method were rigorously evaluated, demonstrating its reliability for pharmacokinetic studies.

The following table summarizes the reported performance characteristics of the analytical method using Estetrol-d4:

Parameter Intra-run Inter-run
Accuracy (% bias) -3.76% to 1.84%1.04% to 3.86%
Precision (CV%) 1.81% to 3.20%4.69% to 6.81%

In a hypothetical study where Estetrol-d4 is administered to a preclinical model, its deuterated nature would enable researchers to distinguish it and its metabolites from endogenous estrogens. By analyzing tissue and fluid samples over time using mass spectrometry, a detailed picture of its absorption, distribution to various organs, metabolic conversion to deuterated conjugates, and routes and rates of excretion could be constructed. This would provide definitive information on the in vivo fate of the compound.

Insights into Estetrol's Biosynthesis and Biotransformation Enzymes

The biosynthesis and metabolic fate of estetrol (E4), a unique estrogen produced during human pregnancy, are characterized by a complex interplay of enzymes within the fetal and placental units. Unlike other estrogens, estetrol's formation involves distinctive hydroxylation steps, and its subsequent biotransformation is dominated by conjugation reactions, with minimal contribution from oxidative metabolism.

The phenolic pathway begins with estradiol (E2), which is synthesized in the placenta. This E2 enters the fetal circulation, where it undergoes rapid sulfation. The resulting estradiol sulfate is then transported to the fetal liver, where it is hydroxylated at both the 15α and 16α positions to form estetrol sulfate. nih.gov

The neutral pathway , on the other hand, involves the formation of 15α,16α-dihydroxy-dehydroepiandrosterone sulfate (DHEAS) in the fetal liver. This intermediate is then transferred to the placenta, where it is converted into estetrol. nih.gov This intricate feto-placental unit underscores the specialized enzymatic machinery present during gestation for the production of this unique estrogen.

The following table summarizes the key steps and locations of the proposed biosynthetic pathways for estetrol:

PathwayKey IntermediatePrimary Location of HydroxylationPrimary Location of Final Conversion
Phenolic Pathway Estradiol SulfateFetal LiverFetal Liver
Neutral Pathway 15α,16α-dihydroxy-DHEASFetal LiverPlacenta

This table provides a simplified overview of the two main proposed pathways for estetrol biosynthesis.

The formation of estetrol is critically dependent on the enzymatic activities of specific hydroxylases and conjugating enzymes. The hydroxylation at the 15α and 16α positions is a rate-limiting step in its synthesis, while conjugation reactions are pivotal for its metabolism and excretion.

Hydroxylases: The specific cytochrome P450 (CYP) isoenzymes responsible for the dual 15α- and 16α-hydroxylation in the fetal liver have been a subject of investigation. Studies on the metabolism of estrogen precursors in human fetal liver microsomes suggest the involvement of CYP2C8 and CYP2C9 in these hydroxylation reactions. Furthermore, CYP3A7 , the most abundant CYP enzyme in the fetal liver, is known to play a significant role in the 16α-hydroxylation of steroids, such as DHEA, a key step in the biosynthesis of estriol (B74026) and, by extension, potentially estetrol. While the direct and complete enzymatic profile for estetrol's dual hydroxylation is still being fully elucidated, these fetal-specific CYP enzymes are considered key players. In contrast to other estrogens, the broader family of cytochrome P450 enzymes plays a minimal role in the subsequent metabolism of estetrol itself. nih.govresearchgate.net

Conjugating Enzymes: Once formed, estetrol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. nih.govresearchgate.net In vitro studies using human hepatocytes and liver microsomes have identified the key enzymes responsible for these conjugation reactions. UDP-glucuronosyltransferase 2B7 (UGT2B7) is the primary enzyme catalyzing the direct glucuronidation of estetrol. nih.govresearchgate.net For sulfation, sulfotransferase 1E1 (SULT1E1) has been identified as the dominant enzyme. nih.govresearchgate.net

These conjugation reactions result in the formation of water-soluble metabolites that can be readily excreted. Studies involving the administration of radiolabeled estetrol ([¹⁴C]-E4) have provided quantitative insights into its metabolic fate. The major metabolites found in human plasma are E4-16-glucuronide, E4-3-glucuronide, and a mixed glucuronide-sulfate conjugate. nih.govresearchgate.net

The table below details the major metabolites of estetrol identified in human plasma and urine following oral administration of [¹⁴C]-E4.

Biological MatrixMetabolitePercentage of Radioactivity
Plasma (at Tmax) E4-16-glucuronide62%
E4-3-glucuronide17%
E4-glucuronide-sulfate9%
Unchanged Estetrol7.5%
Urine (first 6 hours) E4-16-glucuronide77.4%
E4-3-glucuronide16.5%

Data derived from a phase 1 human absorption, distribution, metabolism, and excretion study with [¹⁴C]-E4. nih.govresearchgate.net Tmax refers to the time of maximum plasma concentration.

This metabolic profile, characterized by extensive phase II conjugation and a lack of significant oxidative metabolism by CYP enzymes, distinguishes estetrol from other estrogens and contributes to its unique pharmacological properties. nih.govresearchgate.net

Molecular and Cellular Pharmacology of Estetrol: Studies Utilizing Estetrol D4

Estrogen Receptor Binding Dynamics and Affinity Profiling

The interaction of Estetrol (B1671307) with estrogen receptors (ERs) is fundamental to its biological activity. Its binding dynamics reveal a nuanced profile that distinguishes it from other estrogens like 17β-estradiol (E2).

Comparative Estrogen Receptor Binding Affinity of Estetrol (E4)
CompoundReceptor TargetRelative Binding Affinity CharacteristicReference
Estetrol (E4)ERα vs. ERβ4- to 5-fold higher affinity for ERα nih.govtandfonline.com
Estetrol (E4)ERαAt least 25-fold lower affinity compared to Estradiol (B170435) (E2) nih.gov

A defining characteristic of Estetrol is its unique mechanism of ERα modulation, which involves uncoupling the activation of nuclear and membrane-bound receptors. wikipedia.orgnih.gov Classical estrogens like estradiol activate ERα at both the nucleus, to directly regulate gene transcription, and at the cell membrane, to initiate rapid, non-genomic membrane-initiated steroid signaling (MISS). nih.govresearchgate.net

In stark contrast, Estetrol functions as a selective activator of nuclear ERα while having minimal to no agonistic activity on membrane ERα. wikipedia.orgnih.gov In certain tissues, it not only fails to activate membrane ERα signaling pathways but can actively antagonize the membrane-initiated effects of estradiol. nih.govresearchgate.net This distinctive profile means Estetrol can stimulate traditional nuclear estrogenic pathways—such as promoting uterine gene expression and preventing atheroma—while avoiding the activation of certain MISS-dependent processes like the rapid activation of endothelial nitric oxide synthase. nih.govnih.gov This uncoupling of nuclear and membrane activation is a unique feature among estrogens and classifies Estetrol as a natural Selective Estrogen Receptor Modulator (SERM). wikipedia.orgnih.gov

Downstream Signaling Pathway Elucidation in Cellular Models

Following receptor binding, Estetrol initiates a cascade of downstream events that influence cellular function. Studies in various cellular models have begun to map these pathways, from gene regulation to protein interactions.

Estetrol's activation of nuclear ERα leads to significant changes in the expression of estrogen-responsive genes. In murine models, Estetrol was found to modulate the same set of uterine genes that are responsive to E2, demonstrating its capacity to trigger the transcriptional activity of ERα. nih.govwikipedia.org However, a dose approximately 100 times higher than E2 was required to achieve a comparable transcriptional effect, consistent with its lower receptor affinity. nih.govwikipedia.org

Specific studies in cellular models of endometriosis have provided further insight into its gene regulatory effects. In these models, Estetrol treatment was shown to decrease the messenger RNA (mRNA) expression of Esr2 (the gene for ERβ) while significantly increasing the mRNA expression of Esr1 (ERα) and the progesterone (B1679170) receptor (Pgr). nih.govnih.gov Furthermore, it was observed to reduce the expression of the inflammatory cytokine Tumor Necrosis Factor-alpha (Tnf). nih.gov In breast cancer cell lines, Estetrol has been shown to inhibit the mRNA expression of the growth hormone receptor (GHR).

Summary of Gene Expression Changes Induced by Estetrol (E4)
Gene TargetCell/Tissue ModelObserved EffectReference
E2-Responsive Genes (Uterus)Ovariectomized MiceModulated expression similar to E2 (at higher concentrations) wikipedia.org
Esr1 (ERα)Endometriosis Murine ModelIncreased mRNA expression nih.gov
Esr2 (ERβ)Endometriosis Murine ModelDecreased mRNA expression nih.gov
Pgr (Progesterone Receptor)Endometriosis Murine ModelIncreased mRNA expression nih.gov
Tnf (Tumor Necrosis Factor-α)Endometriosis Murine ModelDecreased mRNA expression nih.gov

The transcriptional activity of the estrogen receptor is dependent on its interaction with various coregulator proteins (coactivators and corepressors). Investigations into the protein-protein interaction profile of the Estetrol-ERα complex have revealed that it induces a coregulator recruitment pattern that is remarkably similar to that induced by estradiol. tandfonline.com An analysis of ERα's binding to 154 different coregulator-derived peptides showed that E4 and E2 recruited the same profile of coregulators. tandfonline.com This finding suggests that despite differences in binding affinity and membrane receptor activation, the fundamental mechanism of nuclear transactivation via coregulator engagement is conserved between Estetrol and Estradiol. tandfonline.com

Cellular Uptake, Trafficking, and Intracellular Disposition Investigations

While systemic pharmacokinetic studies have extensively characterized the absorption, distribution, metabolism, and excretion of Estetrol, detailed research specifically elucidating its subcellular dynamics is less prevalent in the current scientific literature. The precise mechanisms governing its transport across the cell membrane (cellular uptake), its movement within the cell (intracellular trafficking), and its specific compartmentalization (intracellular disposition) have not been fully described. The existing data primarily focus on the consequences of its presence within the cell—namely, receptor binding and downstream signaling—rather than the prerequisite steps of cellular entry and transit.

Preclinical Research Model Applications of Estetrol D4

In Vitro Cellular and Tissue Culture Models for Mechanistic Studies

In vitro models are fundamental for elucidating the molecular mechanisms of action of a drug candidate like Estetrol (B1671307) (E4). These studies investigate how E4 interacts with cellular components, such as estrogen receptors (ERα and ERβ), to elicit a biological response. In this context, Estetrol-d4 is applied to ensure the precise measurement of E4 concentrations to which cells or tissues are exposed.

Application of Estetrol-d4 in Mechanistic Studies: In studies using cell lines (e.g., breast cancer cells, osteoblasts) or tissue cultures, researchers analyze dose-response relationships, receptor binding affinity, and metabolic stability. To achieve this, known concentrations of E4 are added to the culture medium. Over the course of the experiment, the actual concentration of E4 in the medium or within the cells can change due to metabolism or binding.

Estetrol-d4 is added to samples (e.g., cell lysates, culture media) during the analytical phase. Because E4-d4 is chemically identical to E4 but has a higher mass, it behaves identically during sample extraction and analysis but is distinguishable by the mass spectrometer. This allows for the accurate quantification of E4, enabling researchers to:

Confirm the precise exposure concentration in dose-response studies.

Measure the rate of E4 metabolism by cells.

Determine the affinity of E4 for its target receptors.

Preclinical in vitro studies have shown that E4 has a moderate affinity for both ERα and ERβ, with a 4- to 5-fold preference for ERα. wikipedia.orgmdpi.com Furthermore, studies in human hepatocytes have revealed that E4 undergoes extensive phase 2 metabolism, primarily forming glucuronide and sulfate (B86663) conjugates, without being converted back into other estrogens like estradiol (B170435). The accuracy of these metabolic findings relies on analytical methods benchmarked with an internal standard like Estetrol-d4.

In Vitro Model TypeResearch FocusApplication of Estetrol-d4
Human Breast Cancer Cell Lines (e.g., MCF-7)Investigating effects on cell proliferation and gene expression.Accurate quantification of E4 in cell culture to establish dose-dependent effects on cancer cell growth.
Human Osteoblastic Cell Lines (e.g., U2-OS)Studying estrogenic activity and receptor activation (ERα/ERβ).Used as an internal standard to precisely measure E4 concentrations for determining receptor transactivation potency.
Human Hepatocytes / Liver MicrosomesCharacterizing the metabolic profile of E4.Enables accurate measurement of the rate of E4 depletion and the formation of its metabolites (glucuronides/sulfates).

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Characterization

The most critical application of Estetrol-d4 is in in vivo animal studies designed to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Estetrol (E4). PK studies determine what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies examine what the drug does to the body. Both are essential for translating preclinical findings to human applications.

Application of Estetrol-d4 in PK/PD Studies: In a typical preclinical PK study, E4 is administered to an animal model, and biological samples (e.g., blood, plasma, specific tissues) are collected at various time points. The concentration of E4 in these samples is then measured. Estetrol-d4 is added to every sample as the internal standard before analysis by LC-MS/MS. This allows for the construction of accurate concentration-time curves, from which key PK parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are derived. These parameters are vital for understanding the drug's behavior and determining how to design effective dosing regimens. nih.govresearchgate.net

Rodent Models for Hormone-Responsive Tissues

Rodent models, particularly rats and mice, are extensively used to study the effects of estrogens on hormone-responsive tissues. nih.gov The pharmacological activity of E4 has been characterized in various rodent models, and these investigations depend on the precise measurement of E4 exposure, a task enabled by Estetrol-d4. researchgate.netnih.gov

Key Findings from Rodent Models Enabled by E4-d4:

Uterine and Vaginal Effects: Early studies in rats showed that E4 could induce biological changes in the uterus, confirming its estrogenic activity. nih.gov

Endometriosis Models: In a murine model of surgically induced endometriosis, E4 treatment was found to significantly reduce the volume and weight of ectopic lesions, partly by promoting apoptosis. mdpi.com Accurate measurement of E4 in the animals was crucial to link the observed therapeutic effect to a specific level of drug exposure.

Pharmacokinetic Profiling: Extensive PK studies in mice have compared various routes of administration (subcutaneous, intraperitoneal, oral gavage, and osmotic pumps) to find a method that mimics the stable E4 exposure seen in humans. nih.govnih.gov These studies concluded that continuous release from osmotic pumps was most effective, a determination made possible by the reliable quantification of plasma E4 concentrations using a SIL-IS like E4-d4.

Pharmacokinetic Parameters of Estetrol (E4) in Rodents
SpeciesAdministration RouteKey PK ParameterFindingRole of Estetrol-d4
MouseSubcutaneous (s.c.) Injection (0.3 mg/kg)Cmax~90.9 ng/mLEssential internal standard for LC-MS/MS quantification to accurately determine plasma concentration-time profiles and calculate PK parameters.
MouseOral Gavage (0.3 mg/kg)Cmax~11.5 ng/mL
Rat / Mouses.c. or OralHalf-life (t½)~2-3 hours

Data derived from studies comparing E4 exposure in rodents. The precise values depend on methods reliant on stable isotope-labeled internal standards.

Non-Rodent Models for Comparative Pharmacological Studies

While less common, non-rodent models are sometimes used for comparative studies to understand species-specific differences in drug response. One key example for Estetrol is the use of sheep to study uterine vascular effects.

In a study using nonpregnant, oophorectomized ewes, E4 was shown to be a uterine vasodilator, although it was 15 to 30 times less potent than estriol (B74026). nih.gov Such comparative potency studies require accurate quantification of the administered compounds in the animal's system to ensure that the observed differences in effect are truly due to pharmacology and not variations in drug exposure between species. The application of Estetrol-d4 as an internal standard would be crucial for obtaining the reliable concentration data needed for these cross-species comparisons.

Applications in Biomarker Discovery and Validation in Research Contexts

Biomarkers are measurable indicators of a biological state or condition and are critical in drug development for monitoring therapeutic response or safety. Preclinical models are the primary setting for the discovery and validation of potential biomarkers. The role of Estetrol-d4 in this context is to provide the accurate pharmacokinetic data needed to establish a robust relationship between drug exposure and biomarker response (a PK/PD relationship).

Application of Estetrol-d4 in Biomarker Research: When evaluating E4 in preclinical models, researchers measure changes in potential biomarkers in response to treatment. For these changes to be meaningful, they must be correlated with the concentration of E4 in plasma or the target tissue. Estetrol-d4 enables the highly accurate measurement of these E4 concentrations.

Examples of Biomarker Research Underpinned by E4-d4:

Endometriosis: In a murine endometriosis model, E4 treatment led to decreased levels of the inflammatory marker TNF-α and modulated the expression of estrogen receptor 2 (Esr2) and progesterone (B1679170) receptor (Pgr) in the endometriotic tissue. mdpi.com Validating these molecules as biomarkers of E4's therapeutic effect requires precise E4 quantification, facilitated by E4-d4.

Bone Health: Preclinical studies have explored E4's effects on bone. The validation of bone turnover markers (e.g., CTX-1, P1NP) as indicators of E4's bone-protective effects would rely on correlating changes in these markers with accurately measured E4 exposure levels.

Coagulation: The impact of estrogens on hemostasis is a key area of investigation. Preclinical studies measuring coagulation and fibrinolysis biomarkers (e.g., D-dimer) after E4 administration are fundamental for assessing its safety profile. Establishing a clear exposure-response relationship for these markers is critical and depends on accurate PK data obtained using a reliable internal standard like E4-d4.

Research AreaPreclinical ModelPotential BiomarkersRole of Estetrol-d4
EndometriosisMouseTNF-α, Esr2, PgrEnables correlation of E4 exposure with changes in inflammatory and hormonal receptor markers in ectopic tissue.
Bone HealthRodent (Ovariectomized)CTX-1 (resorption), P1NP (formation)Facilitates the establishment of a PK/PD model linking E4 concentration to its effects on bone turnover.
Hemostasis/CoagulationRodentD-dimer, FibrinogenProvides accurate PK data to assess the exposure-response relationship for biomarkers of coagulation, informing the safety profile.

Future Directions and Emerging Research Methodologies for Estetrol D4

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Understanding

A comprehensive understanding of a drug's effect requires a systemic view of its impact on endogenous biochemical pathways. Advanced "omics" technologies, such as metabolomics and lipidomics, offer a powerful platform to capture a broad snapshot of the metabolic changes induced by a compound. In this context, Estetrol-d4 serves as an indispensable tool, primarily as a robust internal standard for mass spectrometry (MS)-based analytical methods. texilajournal.comnih.gov

The use of a stable isotope-labeled internal standard like Estetrol-d4 is critical for achieving accurate and precise quantification in complex biological matrices such as plasma or tissue extracts. nih.gov By adding a known amount of Estetrol-d4 to a sample, researchers can correct for variations that may occur during sample preparation and analysis, thereby improving data reliability.

Future research integrating Estetrol-d4 with omics technologies will enable a more complete picture of estetrol's physiological impact. For instance, metabolomic studies can reveal subtle shifts in central carbon metabolism or amino acid pathways, while lipidomic analyses can uncover alterations in lipid signaling or membrane composition following estetrol (B1671307) administration. These detailed metabolic fingerprints are crucial for elucidating the full spectrum of its biological activity and identifying novel biomarkers of its effects.

Table 1: Application of Estetrol-d4 in Omics-Based Research

Research AreaRole of Estetrol-d4Expected Outcome
Metabolomics Internal Standard (LC-MS)Accurate quantification of global metabolic changes induced by estetrol.
Lipidomics Internal Standard (LC-MS)Precise measurement of alterations in lipid profiles and pathways.
Pharmacometabolomics Analytical StandardCorrelation of individual metabolic responses with estetrol's efficacy and disposition.

Development of Novel Isotopic Tracing Strategies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com By introducing a stable isotope-labeled tracer into a biological system, scientists can track the movement of atoms through various metabolic pathways. creative-proteomics.comkuleuven.be This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Estetrol-d4 is ideally suited to serve as a tracer in novel isotopic tracing strategies to map the metabolic fate of estetrol with high precision. Unlike its parent compound, Estetrol-d4 can be distinguished by mass spectrometry, allowing its metabolic products to be clearly identified and tracked over time. Studies have already characterized the primary metabolites of estetrol as glucuronide and sulfate (B86663) conjugates. nih.gov

Future MFA studies using Estetrol-d4 as a tracer could precisely quantify the rates of these conjugation reactions in different tissues, such as the liver and intestine. This would provide critical data on its rate of metabolism and elimination. Furthermore, such tracing strategies can definitively confirm that estetrol is a terminal product of metabolism, not converted back into more active estrogens like estradiol (B170435), a key feature of its unique safety profile. nih.gov

Table 2: Potential Isotopic Tracing Studies with Estetrol-d4

Study ObjectiveTracerAnalytical MethodKey Parameter Measured
Quantify glucuronidation ratesEstetrol-d4LC-MS/MSFlux of Estetrol-d4 to Estetrol-d4-glucuronide
Determine sulfation kineticsEstetrol-d4LC-MS/MSFlux of Estetrol-d4 to Estetrol-d4-sulfate
Assess tissue-specific metabolismAdministered Estetrol-d4Tissue sample analysis via LC-MS/MSDifferential metabolic rates in liver vs. other tissues

Computational Modeling and Simulation of Estetrol-d4 Interactions and Pharmacological Behaviors

Computational modeling and simulation have become essential tools in modern pharmacology, enabling the prediction of drug-receptor interactions and pharmacokinetic profiles. mdpi.comeujournal.org These in silico methods can guide drug development by providing insights into molecular mechanisms and predicting biological activity. researchgate.net

While Estetrol-d4 itself is not the primary subject of these models, the experimental data generated using Estetrol-d4 are invaluable for building and validating more accurate computational models of estetrol. For example, pharmacokinetic data derived from studies using Estetrol-d4 can be used to refine models that simulate its absorption, distribution, metabolism, and excretion (ADME).

Moreover, molecular dynamics simulations can explore the interaction of estetrol with its primary targets, the estrogen receptors (ERα and ERβ). nsf.govscispace.com These simulations can be enhanced by experimental data on metabolic stability derived from Estetrol-d4 tracing studies. Understanding the kinetic isotope effect—the change in reaction rate due to isotopic substitution—can also be a subject of computational study to better model the metabolic breakdown of the drug. nih.gov By comparing the simulated behavior of estetrol and Estetrol-d4, models can be fine-tuned to more accurately reflect real-world pharmacological behaviors. researchgate.net

Potential for Estetrol-d4 in Targeted Drug Delivery Research (mechanistic insights)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at its site of action, thereby enhancing efficacy and reducing off-target effects. The development of novel delivery systems requires precise methods to track the biodistribution and target engagement of the drug.

Estetrol-d4 provides a powerful tool for gaining mechanistic insights into such delivery systems. Because it can be unequivocally distinguished from any endogenous estrogens, researchers can use it to track the fate of exogenously administered estetrol. aquigenbio.com For example, if estetrol were incorporated into a nanoparticle or other targeted delivery vehicle, Estetrol-d4 would allow for precise quantification of the compound in target tissues versus non-target tissues.

This capability is crucial for answering key questions in drug delivery research:

How efficiently does the delivery system release the drug at the target site?

What is the concentration and residence time of the drug in the target tissue?

How does the delivery system alter the metabolic profile of the drug?

By using Estetrol-d4 as a tracer, researchers can obtain clear, quantitative data to optimize the design of next-generation targeted therapies involving estetrol. dovepress.com

Q & A

Q. What frameworks support interdisciplinary collaboration in Estetrol-d4 research (e.g., endocrinology, oncology)?

  • Methodology : Establish shared data repositories (e.g., Figshare) with standardized metadata. Host cross-disciplinary workshops to align endpoints (e.g., tumor proliferation assays vs. hormonal biomarkers). Use tools like REDCap for harmonized data collection in multi-center studies .

Data Management and Compliance

Q. How should researchers design data management plans (DMPs) for Estetrol-d4 studies to meet FAIR principles?

  • Methodology : Specify formats (e.g., .csv for raw data, .mnc for imaging), metadata standards (e.g., Dublin Core), and repositories (e.g., ClinicalTrials.gov ). Include contingency plans for data loss (e.g., triple backups). Address GDPR compliance via pseudonymization tools .

Q. What steps ensure compliance with EMA/FDA guidelines in non-clinical toxicity studies of Estetrol-d4?

  • Methodology : Follow ICH S1B/S2B for carcinogenicity testing and OECD 443 for extended one-generation reproductive toxicity. Submit protocols to institutional review boards (IRBs) and pre-register studies on EudraCT. Include histopathology peer review to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.